molecular formula C13H11Br B043958 2-Bromo-3-(1-naphthyl)-1-propene CAS No. 116545-04-1

2-Bromo-3-(1-naphthyl)-1-propene

Cat. No.: B043958
CAS No.: 116545-04-1
M. Wt: 247.13 g/mol
InChI Key: ACVVFAYFCAIJIU-UHFFFAOYSA-N
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Scientific Research Applications

PF-04965842 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action for the reactions involving “2-Bromo-3-(1-naphthyl)-1-propene” likely involves the transfer of groups between the compound and other reactants. For example, in the Suzuki–Miyaura coupling, a nucleophilic organic group is transferred from boron to palladium .

Safety and Hazards

The safety and hazards associated with “2-Bromo-3-(1-naphthyl)-1-propene” would depend on its specific properties and uses. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “2-Bromo-3-(1-naphthyl)-1-propene” could involve further exploration of its synthesis methods, reactions, and potential applications . The development of new reactions and applications could expand its utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-04965842 involves the formation of a pyrrolopyrimidine core, followed by the introduction of a cyclobutyl group and a propanesulfonamide moiety. The key steps include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the cyclobutyl group via a substitution reaction.
  • Attachment of the propanesulfonamide moiety through sulfonation.

Industrial Production Methods: Industrial production of PF-04965842 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: PF-04965842 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions are employed to introduce or replace functional groups on the pyrrolopyrimidine core or the cyclobutyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are utilized in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of PF-04965842 with modified functional groups, which can be used for further research and development.

Comparison with Similar Compounds

    Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used for treating rheumatoid arthritis.

    Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis.

    Upadacitinib: A selective JAK1 inhibitor used for treating rheumatoid arthritis.

Uniqueness of PF-04965842: PF-04965842 is unique due to its high selectivity for JAK1, which reduces the risk of off-target effects associated with the inhibition of other JAK family members. This selectivity makes it particularly effective for treating atopic dermatitis with a favorable safety profile .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVVFAYFCAIJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560208
Record name 1-(2-Bromoprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116545-04-1
Record name 1-(2-Bromoprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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